2-thiophen-2-yl-N-(thiophen-2-ylmethyl)-4-quinazolinamine
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Overview
Description
2-thiophen-2-yl-N-(thiophen-2-ylmethyl)-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Antiproliferative and Anticancer Activity
Novel quinoline derivatives, similar in structure to 2-thiophen-2-yl-N-(thiophen-2-ylmethyl)-4-quinazolinamine, have been studied for their antiproliferative properties. Compounds such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have shown significant inhibitory effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, suggesting potential applications in cancer treatment (Harishkumar, Nd, & Santhosha, 2018).
Another study on substituted thiophene-quinoline derivatives reported potent cytotoxic effects against HeLa and MCF-7 cancer cell lines. This study highlights the potential of thiophene-quinoline analogues as candidates for anticancer therapies (Othman et al., 2019).
Photophysical Properties
Quinazolinone derivatives, closely related to this compound, have been studied for their photophysical properties. These compounds show fluorescence in the blue-green region, and their photophysical properties are significantly influenced by the nature of the electron donating fragment (Moshkina et al., 2022).
Research on novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives has demonstrated promising photoluminescent properties, making them interesting for potential applications in optical materials and devices (Nosova et al., 2018).
Electron-Withdrawing Substituted Quinazoline Chromophores
- Studies on chromophores bearing cyanoquinazoline and thiophenyl units have explored their electrochemical, photophysical, and nonlinear optical properties. These studies contribute to the understanding of the impact of electron-withdrawing substituents on the properties of these compounds, which could be useful in the development of materials for electronic and optical applications (Moshkina et al., 2020).
Antimicrobial and Antitubercular Activity
Quinazolin-4-ones connected to 1,3-thiazole have shown promising antibacterial activity, especially against Mycobacterium tuberculosis. These compounds represent potential candidates for developing new antitubercular therapies (Nagaladinne, Hindustan, & Nayakanti, 2020).
Another study reported the synthesis of various quinazoline derivatives with antibacterial properties against Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as antimicrobial agents (El‐sayed, Atta-Allah, & Hemdan, 2019).
Properties
Molecular Formula |
C17H13N3S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H13N3S2/c1-2-7-14-13(6-1)16(18-11-12-5-3-9-21-12)20-17(19-14)15-8-4-10-22-15/h1-10H,11H2,(H,18,19,20) |
InChI Key |
KPHOJOSUCIJYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CS3)NCC4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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